molecular formula C27H22BrNO3 B12033772 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate CAS No. 355429-43-5

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12033772
CAS No.: 355429-43-5
M. Wt: 488.4 g/mol
InChI Key: UESIUNQGLKAICF-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C26H20BrNO3 and a molecular weight of 474.35 g/mol This compound is known for its unique structure, which combines a quinoline carboxylate moiety with a bromophenyl and a phenylbutanone group

Preparation Methods

The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The bromophenyl and quinoline moieties play crucial roles in binding to the active sites of these enzymes .

Comparison with Similar Compounds

Similar compounds include:

    1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    1-Oxo-1-phenylbutan-2-yl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate: The presence of a fluorine atom can significantly change the compound’s electronic properties and its interaction with biological targets.

The uniqueness of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

355429-43-5

Molecular Formula

C27H22BrNO3

Molecular Weight

488.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H22BrNO3/c1-3-25(26(30)19-7-5-4-6-8-19)32-27(31)22-16-24(18-10-12-20(28)13-11-18)29-23-14-9-17(2)15-21(22)23/h4-16,25H,3H2,1-2H3

InChI Key

UESIUNQGLKAICF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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